molecular formula C7H16ClNO B13323867 (4-Methylpiperidin-2-yl)methanol hydrochloride

(4-Methylpiperidin-2-yl)methanol hydrochloride

Cat. No.: B13323867
M. Wt: 165.66 g/mol
InChI Key: QFPBAGOTDWWMPI-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-2-yl)methanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 4-methylpiperidin-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) to facilitate the reduction reaction under hydrogen gas pressure .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate enzyme functions by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxymethyl-4-methylpiperidine
  • 4-Methylpiperidin-4-yl)methanol
  • 4-Methyl-4-piperidinyl)methanol hydrochloride

Uniqueness

(4-Methylpiperidin-2-yl)methanol hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific research applications .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(4-methylpiperidin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-2-3-8-7(4-6)5-9;/h6-9H,2-5H2,1H3;1H

InChI Key

QFPBAGOTDWWMPI-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)CO.Cl

Origin of Product

United States

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